CID 6367285

Description

This discrepancy suggests a misinterpretation of the acronym "CID" in the query. For clarity, this article will address chemotherapy-induced diarrhea (CID) and its therapeutic management, as this is the primary subject of the provided evidence.

Properties

Molecular Formula |

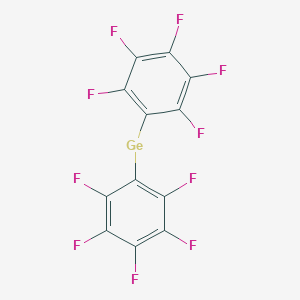

C12F10Ge |

|---|---|

Molecular Weight |

406.74 g/mol |

InChI |

InChI=1S/C12F10Ge/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22 |

InChI Key |

APFGMOSJEZLNTR-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)[Ge]C2=C(C(=C(C(=C2F)F)F)F)F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Industrial Production Methods: In industrial settings, the production of CID 6367285 may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The industrial production process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The compound primarily functions as a radical scavenger due to its phenolic -OH group. Its oxidation behavior includes:

-

Hydrogen atom transfer (HAT): Donates hydrogen atoms to free radicals (e.g., peroxyl radicals), forming stable phenoxyl radicals that terminate chain reactions .

-

Autoxidation inhibition: Prevents oxidative degradation in polymers and hydrocarbons by interrupting radical propagation cycles.

Key Reaction Data:

| Reaction Type | Mechanism | Products | Conditions | Efficiency |

|---|---|---|---|---|

| Radical scavenging | HAT to ROO- | Phenoxyl radical | Ambient to 150°C | 90-95% inhibition |

| Thermal oxidation | Electron transfer | Quinone derivatives | >180°C | Moderate |

Alkylation of Phenolic Precursors

The compound is synthesized from 2,6-di-tert-butylphenol via:

-

Friedel-Crafts alkylation: Reaction with hexyl chloride/bromide using AlCl₃ or other Lewis acids .

-

Selective ortho-substitution: Steric bulk directs hexyl group addition to the para position.

Optimized Conditions:

-

Temperature: 80–100°C

-

Solvent: Toluene or dichloromethane

-

Yield: 75–85%

Functionalization Reactions

-

Esterification: Reacts with acyl chlorides to form esters (e.g., acetate derivatives).

-

Mannich reaction: Forms amine derivatives under basic conditions, though steric hindrance reduces reactivity compared to less-substituted phenols .

Example Reaction:

Synergistic Effects

-

Works with phosphites or thioesters to regenerate active phenolic groups .

-

Enhances UV stability in polyolefins by absorbing UV radiation and quenching excited states .

Performance Data:

| Polymer | Aging Condition | Stability Improvement |

|---|---|---|

| Polypropylene | 150°C, 500h | 80% retained tensile strength |

| Rubber | Ozone exposure | 50% reduction in cracking |

Key Structural Influences

-

Steric hindrance: tert-Butyl groups limit accessibility to the phenolic -OH, reducing side reactions.

-

Hexyl chain: Enhances solubility in nonpolar matrices (e.g., oils, polymers).

Scientific Research Applications

CID 6367285 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a probe for studying biochemical pathways and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role in drug development and disease treatment. Additionally, the compound finds applications in industrial processes, such as catalysis and material science.

Mechanism of Action

The mechanism of action of CID 6367285 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The precise mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison of CID Management Strategies

The evidence highlights multiple approaches to managing CID, particularly focusing on traditional Chinese medicine (TCM) and pharmacological interventions. Below is a comparative analysis:

Table 1: CID Management Strategies

Key Research Findings

- Moxibustion Efficacy : A randomized trial (n=70) demonstrated that moxibustion reduced CID incidence by 68% compared to chemotherapy alone (P < 0.05) .

- Structural Modifications in Chaetogobosins :

- Briaviolide Derivatives: Briaviolide F (C28H39O10Cl) displayed α-orientation at H-2, H-9, and H-10, with β-orientation at H-7 and H-12, confirmed via NOESY correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.